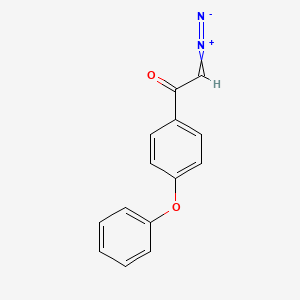
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to an ethenolate structure with a phenoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. One common method is the reaction of 4-phenoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions. The reaction proceeds as follows:
- Dissolve 4-phenoxyaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Add a solution of sodium nitrite dropwise while maintaining the temperature.
- Stir the reaction mixture for a specified time to complete the diazotization.
The resulting diazonium salt can be isolated and purified for further use.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are used under mild conditions.
Coupling: Phenols or aromatic amines in alkaline conditions are common.
Reduction: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives.
Coupling: Azo dyes and pigments.
Reduction: Corresponding amines.
Scientific Research Applications
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: Utilized in the development of analytical reagents and sensors.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as coupling with nucleophiles or reduction to amines.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-(4-methylphenyl)ethen-1-olate
- 2-Diazonio-1-(4-nitrophenoxy)ethen-1-olate
- 2-Diazonio-1-(4-chlorophenyl)ethen-1-olate
Uniqueness
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
92060-53-2 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-diazo-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H10N2O2/c15-16-10-14(17)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H |
InChI Key |
KSHJREIYDHSSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


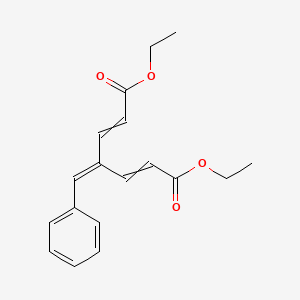
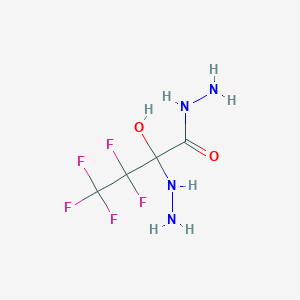
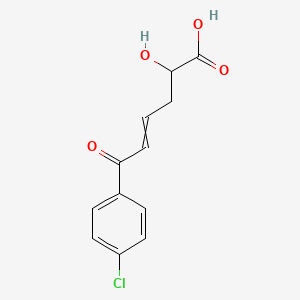

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
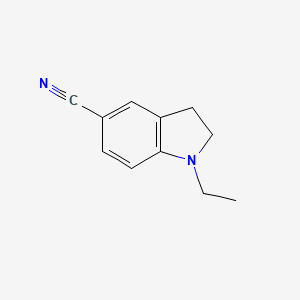
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
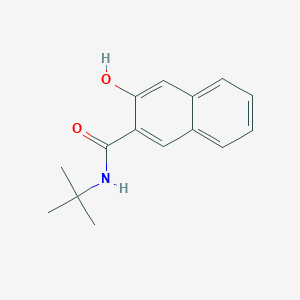
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
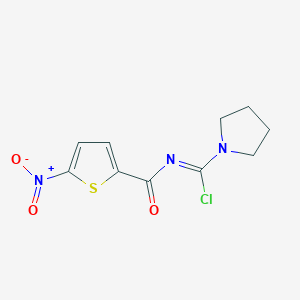
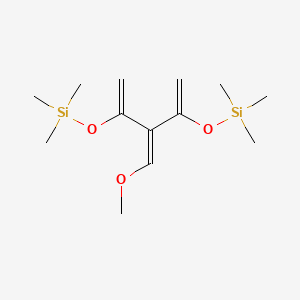

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
